Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Stereochemistry Chiral Building Blocks Diastereomer Differentiation

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol (CAS 2307732-65-4) is a stereochemically defined bicyclic building block with ≥98% purity. Its defined relative stereochemistry at three chiral centers provides a conformationally rigid scaffold for asymmetric synthesis and medicinal chemistry. This specific isomer is critical for reliable binding interactions in DPP-4 inhibitor R&D and as a chiral auxiliary. Avoid generic substitution: stereochemical impurities compromise diastereoselectivity and pharmacological reproducibility. Full analytical documentation (NMR, HPLC, LC-MS) provided.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13324647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC(C2C1CCN2)O
InChIInChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2/t5-,6+,7+/m0/s1
InChIKeyRVUBHWGJRCJPSK-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol: Procurement-Quality Stereochemically Defined Bicyclic Building Block


Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol (CAS 2307732-65-4, free base; CAS 2044705-91-9, hydrochloride) is a bicyclic heterocyclic building block comprising a saturated cyclopentane ring fused to a pyrrolidine core, bearing a hydroxyl group at the 6-position with defined stereochemistry at three chiral centers . Its molecular formula is C₇H₁₃NO (free base, MW 127.18) or C₇H₁₄ClNO (hydrochloride, MW 163.65) . The octahydrocyclopenta[b]pyrrole scaffold is a conformationally constrained proline analog that has been utilized in the development of DPP-4 inhibitors, ACE inhibitors such as ramipril, and as a chiral auxiliary in stereoselective synthesis [1][2][3]. This specific stereoisomer represents one of multiple possible diastereomeric configurations within this scaffold class, making stereochemical definition a critical procurement consideration.

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol: Why Stereochemical Precision Prevents Generic Substitution


Generic substitution within the octahydrocyclopenta[b]pyrrol-6-ol class is scientifically unsound because stereochemistry at the three chiral centers (3a, 6, and 6a positions) directly determines molecular geometry, binding interactions, and downstream synthetic outcomes . The scaffold exists in multiple diastereomeric configurations including (3aS,6R,6aR), (3aR,6S,6aS), and cis-fused variants such as (3aS,6aS) and (3aR,6aR), each exhibiting distinct three-dimensional orientation of the hydroxyl group and ring junction . In pharmaceutical applications, stereochemical variation has been shown to alter biological activity; for example, DPP-4 inhibitory potency varies substantially among octahydrocyclopenta[b]pyrrole-2-carbonitrile stereoisomers, and the optical purity of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a critical determinant of ramipril therapeutic efficacy [1][2]. Substituting a racemic mixture for a stereochemically defined compound, or interchanging diastereomers, risks introducing stereochemical impurities that can produce divergent pharmacological profiles, failed asymmetric syntheses, or irreproducible research results. The "rel-" prefix in the compound name explicitly indicates relative stereochemistry and should not be confused with absolute stereochemistry notations .

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Configuration Differentiation: Relative vs. Absolute Stereochemistry for (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

The compound designated rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol possesses a specific relative stereochemical configuration at three chiral centers. The 'rel-' prefix explicitly denotes relative stereochemistry rather than absolute configuration, distinguishing it from compounds sold with absolute stereochemistry notations such as (3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride (CAS 2044705-91-9) which carries a different CAS registry number . Both the free base (CAS 2307732-65-4, MW 127.18) and hydrochloride salt forms are commercially available, each representing distinct chemical entities with different physicochemical properties and handling characteristics .

Stereochemistry Chiral Building Blocks Diastereomer Differentiation

Vendor-Specified Purity Thresholds for rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol Procurement

Commercial sources for rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol specify distinct purity grades. MolDB offers the compound with a specification of NLT 98% (not less than 98%) and provides supporting analytical documentation including NMR, HPLC, and LC-MS . In contrast, the hydrochloride salt form from Fluorochem is specified at 97% purity . These vendor-specified purity thresholds represent the minimum guaranteed chemical homogeneity and directly impact the reliability of downstream synthetic or biological applications.

Quality Control Purity Standards Vendor Comparison

Salt Form Selection: Free Base vs. Hydrochloride for Octahydrocyclopenta[b]pyrrol-6-ol Derivatives

The octahydrocyclopenta[b]pyrrol-6-ol scaffold is commercially available in both free base and hydrochloride salt forms, each with distinct physicochemical properties. The hydrochloride salt form (CAS 2044705-91-9) exhibits a calculated LogP of -0.02 compared to the more lipophilic free base (CAS 2307732-65-4), which has an estimated LogP of approximately 0.5-0.8 based on structural analogs . This LogP difference of approximately 0.5-0.8 units translates to a roughly 3- to 6-fold difference in octanol-water partition coefficient, substantially affecting aqueous solubility and membrane permeability. The hydrochloride salt also carries defined GHS hazard classifications (H302, H315, H319, H335) that impose specific handling requirements not applicable to the free base form .

Salt Selection Solubility Formulation

Scaffold Conformational Constraint: Octahydrocyclopenta[b]pyrrole vs. Unconstrained Pyrrolidine in Medicinal Chemistry

The octahydrocyclopenta[b]pyrrole scaffold provides conformational constraint through its fused bicyclic [3.3.0] ring system, reducing the number of accessible conformations compared to unconstrained pyrrolidine or proline derivatives. This structural preorganization has been exploited in DPP-4 inhibitor design, where octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives demonstrated potent enzyme inhibition with IC₅₀ values as low as 0.01 μM for compound 9l and 0.05 μM for compound 8l, along with selectivity ratios of 898.00 (DPP8/DPP4) and 566.00 (DPP9/DPP4) [1]. The constrained geometry of the bicyclic core contributes to the observed selectivity by restricting the spatial orientation of key binding interactions relative to the DPP-4 active site.

Conformational Restriction Scaffold Design Structure-Based Drug Design

Crystallographic Validation of Octahydrocyclopenta[b]pyrrole Binding in Protein-Ligand Complexes

The octahydrocyclopenta[b]pyrrole scaffold has been structurally validated in protein-ligand complexes deposited in the Protein Data Bank. A closely related derivative, (3aS,6S,6aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydrocyclopenta[b]pyrrol-6-ol (ligand ID A1BBS), is co-crystallized in PDB entry 7HFR with defined electron density metrics: real-space correlation coefficient = 0.94, real-space R factor = 0.102, RMSZ-bond-length = 1.6, and RMSZ-bond-angle = 2.61 [1]. These validation metrics confirm the scaffold's well-defined binding geometry and compatibility with high-resolution structural determination. In contrast, many unconstrained or flexible scaffolds produce poorly defined electron density in similar crystallographic contexts due to conformational heterogeneity.

X-ray Crystallography Structural Biology Ligand Validation

Stereochemical Purity Requirements in Pharmaceutical Intermediate Applications

The octahydrocyclopenta[b]pyrrole scaffold serves as a critical pharmaceutical intermediate where stereochemical purity directly impacts final drug product quality. Patent documentation for ramipril synthesis explicitly states that 'optical purity of Ramipril or its salt is important for the treatment of hypertension, depending upon the optical purity of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid or ester (Ba)' and further notes that 'production of (Ba) with high optical purity, along with excellent yield, is difficult' [1]. This establishes that stereochemical control in octahydrocyclopenta[b]pyrrole intermediates is not merely desirable but is a regulatory and therapeutic necessity. The synthetic challenge of achieving high optical purity in this scaffold class underscores the value of procuring stereochemically defined starting materials like rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol rather than attempting in-house stereochemical resolution.

Pharmaceutical Intermediates Optical Purity Process Chemistry

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol: Evidence-Validated Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Building Block Applications

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol serves as a stereochemically defined bicyclic building block for asymmetric synthesis. The defined relative stereochemistry at three chiral centers provides a rigid scaffold that can be functionalized at the secondary amine or hydroxyl positions. The octahydrocyclopenta[b]pyrrole scaffold has established precedent as a chiral auxiliary in stereoselective synthesis, with derivatives utilized in allylation reactions [1]. The 98% purity specification available from commercial sources ensures minimal interference from stereochemical impurities that could compromise diastereoselectivity in subsequent transformations .

Conformationally Constrained Scaffold for Structure-Based Drug Design

The octahydrocyclopenta[b]pyrrole core offers conformational restriction relative to flexible pyrrolidine or proline scaffolds, a property that has been exploited in the design of selective enzyme inhibitors. Derivatives of this scaffold have demonstrated potent DPP-4 inhibition (IC₅₀ as low as 0.01 μM) with high selectivity against related peptidases (DPP8/DPP4 = 898.00) [1]. Crystallographic validation in PDB entry 7HFR confirms that octahydrocyclopenta[b]pyrrole derivatives produce well-defined electron density in protein-ligand complexes (RSCC = 0.94), enabling confident interpretation of binding interactions . Researchers engaged in structure-based drug design can utilize rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol as a starting point for developing conformationally biased ligand series.

Pharmaceutical Intermediate Synthesis Requiring Stereochemical Fidelity

Octahydrocyclopenta[b]pyrrole derivatives serve as critical intermediates in pharmaceutical manufacturing where stereochemical purity is a documented requirement. Patent literature for ramipril synthesis explicitly states that optical purity of the final drug depends upon optical purity of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate, and that achieving high optical purity presents synthetic challenges [1]. Procuring stereochemically defined starting materials like rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol provides a defined stereochemical foundation for process chemistry development, potentially reducing the burden of downstream chiral resolution steps and improving overall synthetic efficiency.

Analytical Method Development and Reference Standard Preparation

Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol, with its defined relative stereochemistry and vendor-specified purity of NLT 98%, is suitable for use as a reference standard in chromatographic method development [1]. The compound's distinct retention characteristics relative to other diastereomers of the octahydrocyclopenta[b]pyrrol-6-ol family can facilitate the development of stereoselective analytical methods (HPLC, SFC) capable of resolving and quantifying stereochemical impurities in synthetic mixtures. Vendors provide supporting analytical documentation including NMR, HPLC, and LC-MS data that can be leveraged for method validation .

Quote Request

Request a Quote for Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.